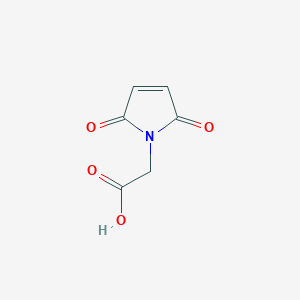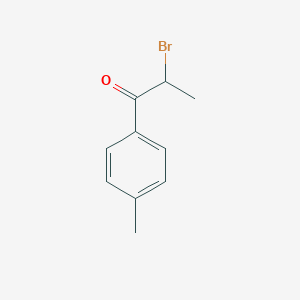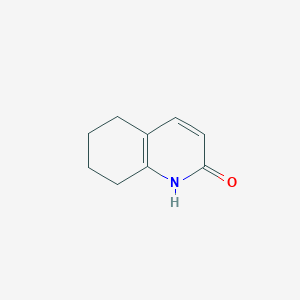
5,6,7,8-Tetrahydroquinolin-2(1H)-one
説明
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives involves innovative approaches, including one-pot reactions and microwave-assisted methods. For instance, a concise one-pot synthesis has been developed for trifluoromethyl-containing derivatives, showcasing the efficiency of combining multiple steps into a single procedure (Johnson et al., 2013). Another example is the synthesis of novel derivatives containing an ionone unit through a one-pot four-component condensation, demonstrating versatility in generating functionally diverse molecules (Fındık et al., 2012).
Molecular Structure Analysis
Structural characterization of 5,6,7,8-tetrahydroquinolin-2(1H)-one and its derivatives has been conducted using various spectroscopic techniques. The molecular structure of one derivative, 5,6,7,8-tetrahydroquinoline 1-oxide hemihydrate, was elucidated through crystallography, revealing a three-dimensional network stabilized by hydrogen bonding and weak intermolecular interactions (Karczmarzyk et al., 2010).
Chemical Reactions and Properties
Chemical modifications of 5,6,7,8-tetrahydroquinolin-2(1H)-one derivatives involve a range of reactions, including domino reactions, oxidation, and cyclization sequences. These transformations highlight the compound's versatility as a precursor for synthesizing complex heterocycles and exploring their potential biological activities. For example, an enantioselective synthesis utilizing aerobic oxidation and hydride transfer/cyclization sequences has been reported (Suh & Kim, 2014).
科学的研究の応用
Anticancer Properties : New chiral 2-methyl-5,6,7,8-tetrahydroquinoline derivatives exhibit antiproliferative activity against various cancer cells, affecting cell cycle phases and inducing mitochondrial membrane depolarization and cellular ROS production (Facchetti et al., 2020).
Enantioselective Synthesis : Lipase-catalyzed kinetic acetylation of racemic 5,6,7,8-tetrahydroquinolines produces enantiomerically pure 8-substituted tetrahydroquinolines with excellent yields, useful in chiral drug synthesis (Uenishi & Hamada, 2002).
Trifluoromethyl-Containing Compounds : A one-pot method has been developed for the synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines, providing valuable compounds for pharmaceutical and biomedical applications (Johnson et al., 2013).
Gastroprotective Activity : Thioureas derived from 5,6,7,8-tetrahydroquinoline show antisecretory and protective activity against gastric erosions, suggesting potential for developing gastroprotective drugs (Beattie et al., 1977).
Progress in Tetrahydroquinoline Chemistry : From mid-2010 to early 2018, significant progress has been made in synthesizing tetrahydroquinolines, highlighting their potential applications in pharmaceuticals and biomedicines (Muthukrishnan et al., 2019).
Drug Target Potential : 5,6,7,8-Tetrahydroquinoline 1-oxide hemihydrate exhibits a three-dimensional network structure and is considered a potential drug target (Karczmarzyk et al., 2010).
Synthesis of Carboxylic Esters : Preparation and reactions of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters offer pathways to amides, nitriles, and thioamides, valuable in various chemical applications (Crossley et al., 1976).
Anti-Inflammatory Activity : Certain 5,6,7,8-tetrahydroquinolines show good in vivo anti-inflammatory activity, suggesting potential for developing new anti-inflammatory drugs (Calhoun et al., 1995).
Eco-Friendly Chemical Synthesis : A green chemistry approach has been presented for constructing multi-functionalized benzenes, offering a promising opportunity for bioactive molecules and ensuring good compatibility with bioactive molecules (Damera & Pagadala, 2023).
Anti-Tuberculosis Activity : Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus show promising anti-tuberculosis activity, highlighting their potential in combating tuberculosis (Mandewale et al., 2016).
作用機序
Mode of Action
The mode of action of 5,6,7,8-Tetrahydroquinolin-2(1H)-one is currently unknown due to the lack of studies focusing on this compound . Future studies could provide insights into how this compound interacts with its targets and the resulting changes.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Specific information on how environmental factors influence 5,6,7,8-tetrahydroquinolin-2(1h)-one is currently lacking .
特性
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKURJURKCHGJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40294966 | |
| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54802-19-6 | |
| Record name | 54802-19-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99006 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6,7,8-Tetrahydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40294966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold considered promising for developing new anti-fibrosis agents?
A1: Research suggests that the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold, which retains the 1-phenyl-2(1H)-pyridone core of the known anti-fibrotic drug Pirfenidone, shows promise in developing new anti-fibrosis agents. [] This is attributed to its ability to inhibit NIH3T3 fibroblast cell proliferation, a key process in fibrosis. Notably, some derivatives exhibit significantly higher potency compared to existing anti-fibrotic compounds. []
Q2: How can 5,6,7,8-Tetrahydroquinolin-2(1H)-ones be synthesized?
A2: Several synthetic routes to 5,6,7,8-Tetrahydroquinolin-2(1H)-ones have been explored. One method involves the rearrangement of 1-Oxa-5-azabicyclo[5.5]undec-2-en-4-ones under strong acidic conditions. [, ] Another approach utilizes the selective reduction of αβ-olefinic amides and lactams using magnesium and methanol. []
Q3: Have any specific structural modifications of the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold been found to influence its activity?
A3: Yes, studies exploring the structure-activity relationship of N1-substituted phenylhydroquinolinone derivatives, which are based on the 5,6,7,8-Tetrahydroquinolin-2(1H)-one scaffold, have shown that modifications at the N1 position significantly impact anti-fibrosis activity. [] For instance, the introduction of a 4'-bromophenyl substituent at N1 resulted in a derivative with significantly enhanced potency compared to the parent compound. [] This highlights the importance of specific substitutions on the scaffold for optimizing desired biological activity.
Q4: Is there any structural data available for 5,6,7,8-Tetrahydroquinolin-2(1H)-one derivatives?
A4: Yes, structural characterization of specific 5,6,7,8-Tetrahydroquinolin-2(1H)-one derivatives has been performed. For example, the crystal structure of 4‐Methyl‐1‐(3‐nitrophenacyl)‐5,6,7,8‐tetrahydroquinolin‐2(1H)‐one has been determined, revealing details about bond lengths and angles within the molecule. [] This information is valuable for understanding the conformational preferences and potential interactions of these compounds with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





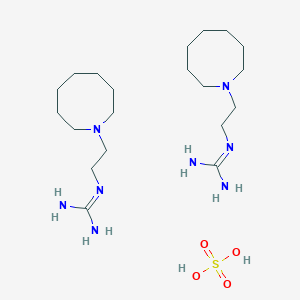


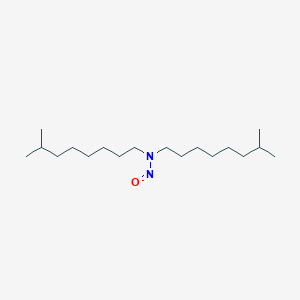

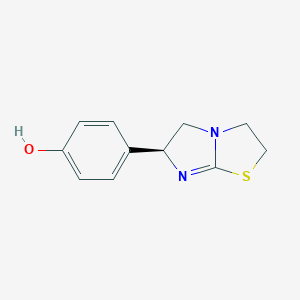
![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)


